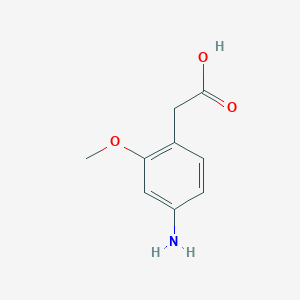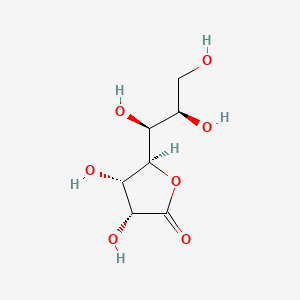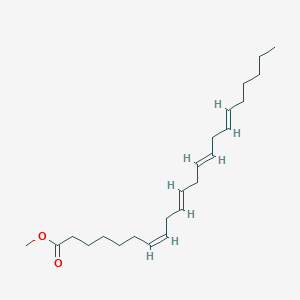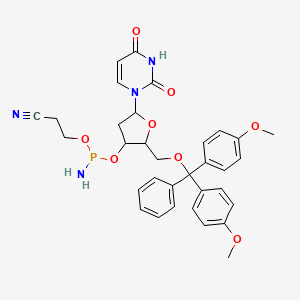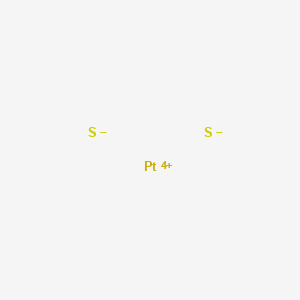
Platinum(IV) sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum(IV) sulfide, also known as platinum disulfide, is an inorganic compound with the chemical formula PtS₂. It is a black, semiconducting solid that is insoluble in all solvents. The compound adopts the cadmium iodide structure, composed of sheets of octahedral platinum and pyramidal sulfide centers .
准备方法
Synthetic Routes and Reaction Conditions
Platinum disulfide can be synthesized through chemical vapor transport using phosphorus as the transport agent. This method involves the reaction of platinum with sulfur at high temperatures to form the desired compound .
Industrial Production Methods
For large-scale synthesis, a thermally assisted conversion method is often used. This involves increasing the vapor pressure of sulfur in a chemical vapor deposition furnace to facilitate the formation of platinum disulfide thin films. This method allows for scalable and controllable production .
化学反应分析
Types of Reactions
Platinum disulfide undergoes various chemical reactions, including:
Oxidation: Platinum disulfide can be oxidized to form platinum oxides.
Reduction: It can be reduced to form elemental platinum and sulfur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide are typically used.
Substitution: Reactions with other chalcogenides like selenium or tellurium under controlled conditions.
Major Products Formed
Oxidation: Platinum oxides.
Reduction: Elemental platinum and sulfur.
Substitution: Platinum selenide or platinum telluride.
科学研究应用
Platinum disulfide has a wide range of applications in scientific research, including:
Nanoelectronics: Due to its high carrier mobility and wide band gap tunability, platinum disulfide is used in the development of nanoelectronic devices.
Optoelectronics: Its strong excitonic effects and ambient stability make it suitable for optoelectronic applications.
Spintronics: The symmetrical metallic and magnetic edge states of platinum disulfide are exploited in spintronic devices.
作用机制
The mechanism by which platinum disulfide exerts its effects is primarily through its semiconducting properties. The compound’s high carrier mobility and narrow band gap allow it to efficiently conduct electricity and interact with various molecular targets. In gas sensing applications, platinum disulfide’s surface interacts with gas molecules, leading to changes in electrical conductivity that can be measured .
相似化合物的比较
Similar Compounds
Platinum(2+);sulfide (PtS): A related compound with a different oxidation state of platinum.
Platinum(4+);selenide (PtSe₂): Similar in structure but with selenium instead of sulfur.
Platinum(4+);telluride (PtTe₂): Another related compound with tellurium replacing sulfur.
Uniqueness
Platinum disulfide is unique due to its combination of high carrier mobility, wide band gap tunability, and strong excitonic effects. These properties make it particularly suitable for applications in nanoelectronics, optoelectronics, and gas sensing, distinguishing it from other similar compounds .
属性
IUPAC Name |
platinum(4+);disulfide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Pt.2S/q+4;2*-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYBXDISNPADCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[S-2].[Pt+4] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PtS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Bromo-7-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B8136722.png)
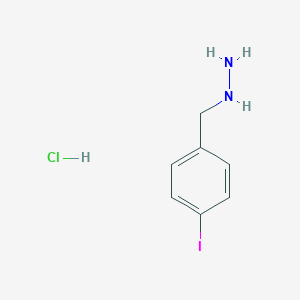
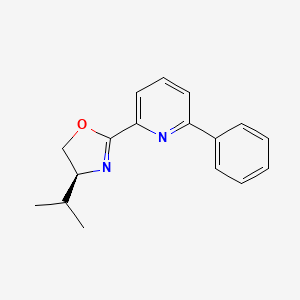
![Methyl 2-(trifluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B8136741.png)
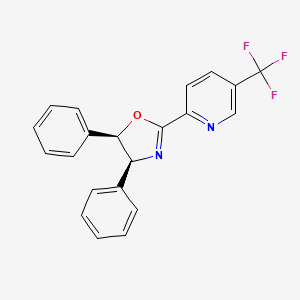
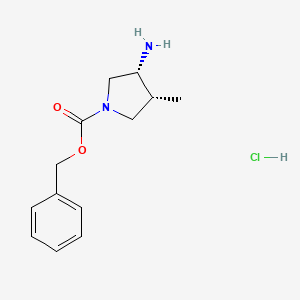
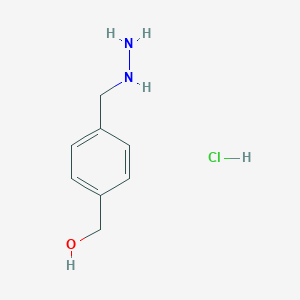
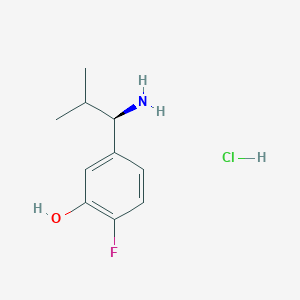
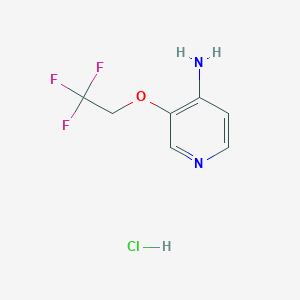
![1,4-bis[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]anthracene-9,10-dione](/img/structure/B8136796.png)
